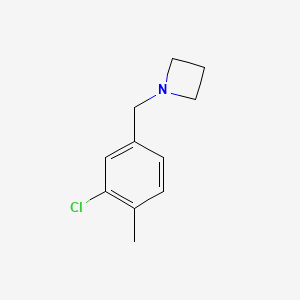
1-(3-Chloro-4-methylbenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylbenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylbenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent strain of the azetidine ring.
Another method involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)3 . This reaction proceeds in high yields and is compatible with various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-4-methylbenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(3-Chloro-4-methylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-methylbenzyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to the formation of covalent bonds with target proteins or nucleic acids. This reactivity can disrupt normal cellular processes, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable compared to azetidines.
Uniqueness
1-(3-Chloro-4-methylbenzyl)azetidine is unique due to the presence of the 3-chloro-4-methylbenzyl group, which imparts specific chemical properties and potential applications. The combination of the azetidine ring and the benzyl group enhances its reactivity and makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
1-[(3-chloro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Clé InChI |
UFQQWLMJDKSRFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN2CCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



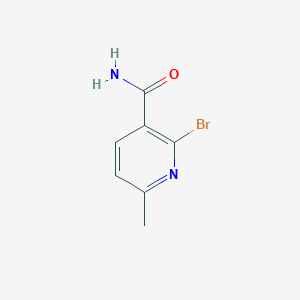
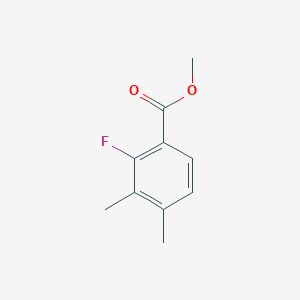
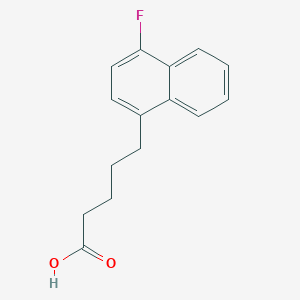

![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
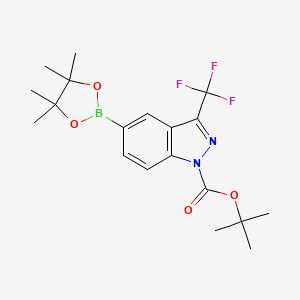
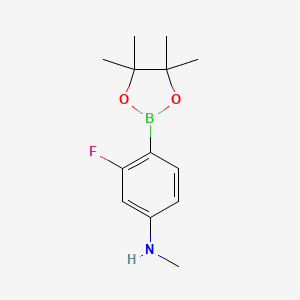

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)

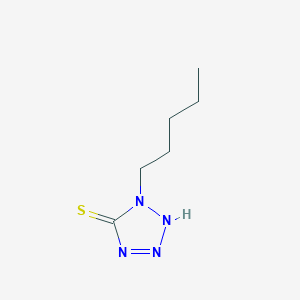
![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
